Ethyl 1-propenyl ether

Description

The exact mass of the compound this compound is 86.073164938 g/mol and the complexity rating of the compound is 39.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

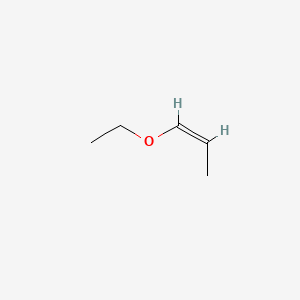

Structure

2D Structure

3D Structure

Properties

CAS No. |

4696-25-7 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(Z)-1-ethoxyprop-1-ene |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3- |

InChI Key |

XDHOEHJVXXTEDV-HWKANZROSA-N |

SMILES |

CCOC=CC |

Isomeric SMILES |

CCO/C=C/C |

Canonical SMILES |

CCOC=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Propenyl Ether: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-propenyl ether (C5H10O), also known as 1-ethoxyprop-1-ene, is an unsaturated ether that exists as a mixture of cis (Z) and trans (E) isomers. It serves as a valuable intermediate in organic synthesis, finding applications in the production of polymers, coatings, adhesives, and as a reagent in various chemical transformations.[1][2] This technical guide provides a comprehensive overview of its fundamental properties, structure, synthesis, and characterization, with a focus on detailed experimental methodologies for laboratory applications.

Core Properties and Structure

This compound is a colorless, highly flammable liquid with a characteristic ether-like or petroleum distillate odor.[3] It is sparingly soluble in water but miscible with many organic solvents.[1] As a peroxide-forming chemical, it requires careful handling and storage.[4]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C5H10O | [4] |

| Molecular Weight | 86.13 g/mol | [4] |

| CAS Number | 928-55-2 (mixture of isomers) | [2] |

| 4696-25-7 (cis-isomer) | [4] | |

| 4696-26-8 (trans-isomer) | [5] | |

| IUPAC Name | 1-ethoxyprop-1-ene | [4] |

| (Z)-1-ethoxyprop-1-ene (cis) | [4] | |

| (E)-1-ethoxyprop-1-ene (trans) | [5] | |

| Boiling Point | 67-76 °C at 760 mmHg | [2] |

| Density | 0.778 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.398 - 1.400 | [2][3] |

| Flash Point | -18 °C (-0.4 °F) | [3] |

Chemical Structure

The chemical structure of the cis and trans isomers of this compound is depicted below. The presence of the double bond leads to geometric isomerism.

Caption: Chemical structures of cis- and trans-ethyl 1-propenyl ether.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the isomerization of allyl ethyl ether and the pyrolysis of 1,1-diethoxypropane.[2] The iridium-catalyzed isomerization of allyl ethyl ether is particularly effective for achieving high stereoselectivity towards the trans-isomer.[1][6]

Protocol 1: Isomerization of Allyl Ethyl Ether using an Iridium Catalyst

This protocol is based on the H2-activated [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 catalyzed isomerization, which yields predominantly the trans-propenyl ether.[1][6]

Materials:

-

Allyl ethyl ether

-

[Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 (Iridium catalyst)

-

Tetrahydrofuran (THF) or Dioxane, anhydrous

-

Hydrogen gas (H2)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer

Procedure:

-

Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the iridium catalyst in anhydrous THF or dioxane.

-

Introduce hydrogen gas into the flask and stir the solution for a short period to activate the catalyst.

-

Thoroughly degas the solution with the inert gas to remove all traces of hydrogen.

-

Isomerization Reaction: To the activated catalyst solution, add allyl ethyl ether via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or 1H NMR spectroscopy to observe the disappearance of the allyl signals and the appearance of the propenyl signals.

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by fractional distillation to yield the this compound. This method has been reported to yield the trans-isomer with high stereoselectivity (≥97%) and in high yields (≥95%).[1]

Caption: Workflow for the synthesis of trans-ethyl 1-propenyl ether.

Characterization of this compound

The product of the synthesis is a mixture of cis and trans isomers, which can be identified and quantified using spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the isomers. The chemical shifts and coupling constants are distinct for the cis and trans configurations.

-

cis-isomer (Z)-1-ethoxyprop-1-ene:

-

1H NMR: The olefinic protons will show a smaller coupling constant (J) due to their cis relationship.

-

13C NMR: The chemical shifts of the carbons will be influenced by the stereochemistry.

-

-

trans-isomer (E)-1-ethoxyprop-1-ene:

-

1H NMR: The olefinic protons will exhibit a larger coupling constant (J) characteristic of a trans relationship.

-

13C NMR: The carbon chemical shifts will differ from the cis-isomer.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for separating the cis and trans isomers and confirming their molecular weight and fragmentation pattern.

Protocol 2: GC-MS Analysis of this compound Isomers

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split injection.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

-

Data Analysis: The two isomers will elute at slightly different retention times. The mass spectrum for both isomers will show a molecular ion peak (M+) at m/z 86, corresponding to the molecular weight of C5H10O. The fragmentation pattern can be used for further confirmation. The relative peak areas in the chromatogram can be used to determine the isomeric ratio.

Caption: Workflow for the GC-MS analysis of this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the core properties, structure, synthesis, and characterization of this compound. The experimental protocols for its synthesis via iridium-catalyzed isomerization and its characterization by GC-MS offer practical guidance for researchers. The provided data and methodologies can aid in the effective utilization of this versatile chemical intermediate in various research and development applications.

References

- 1. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers (1978) | Denise Baudry | 120 Citations [scispace.com]

- 2. cis-1-Propenyl ethyl ether [webbook.nist.gov]

- 3. labproinc.com [labproinc.com]

- 4. Ethyl propenyl ether | C5H10O | CID 5354319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-Propenyl Ether

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-Propenyl Ether, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This compound exists as a mixture of cis (Z) and trans (E) isomers, and where possible, data for individual isomers are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR data have been reported for this compound, often as a mixture of its geometric isomers.

¹H NMR Spectroscopy

Proton NMR provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, and coupling constants (J) reveal information about adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Isomer |

| O-CH= | Not explicitly found | - | - | trans (E) |

| =CH-CH₃ | Not explicitly found | - | - | trans (E) |

| O-CH₂-CH₃ | Not explicitly found | - | - | Both |

| =CH-CH₃ | Not explicitly found | - | - | Both |

| O-CH₂-CH₃ | Not explicitly found | - | - | Both |

| O-CH= | Not explicitly found | - | - | cis (Z) |

| =CH-CH₃ | Not explicitly found | - | - | cis (Z) |

Note: Specific chemical shifts and coupling constants for the individual isomers were not available in the searched literature. The data is often presented for a mixture of cis and trans isomers.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Isomer |

| O-C H= | Not explicitly found | trans (E) & cis (Z) |

| =C H-CH₃ | Not explicitly found | trans (E) & cis (Z) |

| O-C H₂-CH₃ | Not explicitly found | trans (E) & cis (Z) |

| =CH-C H₃ | Not explicitly found | trans (E) & cis (Z) |

| O-CH₂-C H₃ | Not explicitly found | trans (E) & cis (Z) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Characteristic |

| ~1650 - 1680 | C=C Stretch (alkene) | Medium to weak |

| ~1050 - 1150 | C-O Stretch (ether) | Strong |

| ~2850 - 3000 | C-H Stretch (alkane) | Strong |

| ~3000 - 3100 | C-H Stretch (alkene) | Medium |

Note: The IR spectrum is typically acquired for a mixture of cis and trans isomers. The data presented are characteristic ranges for the functional groups present in the molecule. The FTIR spectrum has been reported as being taken from a neat sample.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Ion |

| 86 | Data not available | [M]⁺ (Molecular Ion) |

| 71 | Data not available | [M - CH₃]⁺ |

| 58 | Data not available | [M - C₂H₄]⁺ |

| 57 | Data not available | [M - C₂H₅]⁺ |

| 29 | Data not available | [C₂H₅]⁺ |

Note: The NIST WebBook provides a graphical representation of the mass spectrum of this compound but does not provide a downloadable list of m/z values and their corresponding intensities.[3] The fragmentation pattern is characteristic of an ether, with common losses of alkyl fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation : A small amount of the liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum : A background spectrum of the clean, empty salt plates is recorded.

-

Sample Spectrum : The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction : A small volume of the volatile this compound is injected into the gas chromatograph.

-

Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample (in this case, the cis and trans isomers) are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Analysis : As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis : The mass spectrum for each separated component is recorded, allowing for identification based on the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Ethyl 1-Propenyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether, a versatile reagent in organic chemistry, exists as a mixture of (E)- and (Z)-stereoisomers. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on its utility for researchers and professionals in drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and reactions, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.

Chemical Identifiers and Physicochemical Properties

This compound is an organic compound with the chemical formula C₅H₁₀O. It is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1] The compound is commercially available primarily as a mixture of its cis (Z) and trans (E) isomers.[2] However, the individual isomers can be synthesized or separated for specific stereoselective reactions.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound and its individual stereoisomers is provided in Table 1. The CAS number for the mixture of isomers is 928-55-2.[3] The (Z)-isomer is identified by CAS number 4696-25-7, and the (E)-isomer by 4696-26-8.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Mixture of Isomers | (Z)-Ethyl 1-propenyl ether (cis) | (E)-Ethyl 1-propenyl ether (trans) |

| CAS Number | 928-55-2[3] | 4696-25-7[4] | 4696-26-8[5] |

| IUPAC Name | 1-ethoxyprop-1-ene[3] | (Z)-1-ethoxyprop-1-ene[6] | (E)-1-ethoxyprop-1-ene[5] |

| Synonyms | Ethyl propenyl ether, 1-Ethoxypropene | cis-1-Ethoxypropene | trans-1-Ethoxypropene |

| Molecular Formula | C₅H₁₀O[3] | C₅H₁₀O[6] | C₅H₁₀O[5] |

| Molecular Weight | 86.13 g/mol [3] | 86.13 g/mol [6] | 86.13 g/mol [5] |

| InChI | InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3[3] | InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3-[6] | InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+[5] |

| InChIKey | XDHOEHJVXXTEDV-UHFFFAOYSA-N[7] | XDHOEHJVXXTEDV-HYXAFXHYSA-N[8] | XDHOEHJVXXTEDV-HWKANZROSA-N[5] |

| SMILES | CCO/C=C/C[5] | CCO/C=C\C[6] | CCO/C=C/C[5] |

| PubChem CID | 13570[3] | 5354319[6] | 5365091[5] |

| EC Number | 213-176-0[9] | - | - |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. Its low flash point and flammability necessitate careful handling and storage in a well-ventilated, flammables-designated area.[10][11]

Table 2: Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [12] |

| Boiling Point | 67-76 °C | [2] |

| Density | 0.778 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.398 | [10] |

| Flash Point | -18 °C (-0.4 °F) | [10] |

| Solubility | Soluble in water and common organic solvents | [13] |

| Vapor Pressure | 153 mmHg at 25 °C | [11] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the isomerization of allyl ethyl ether being a common and effective approach. The Williamson ether synthesis provides a route to the precursor, allyl ethyl ether.

Synthesis of Allyl Ethyl Ether (Williamson Ether Synthesis)

This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of allyl ethyl ether, ethoxide reacts with allyl bromide.

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (B145695) (1.0 equivalent) in an anhydrous solvent such as THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution to form sodium ethoxide.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting sodium ethoxide solution back to 0 °C.

-

Add allyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to yield allyl ethyl ether.

Isomerization of Allyl Ethyl Ether to this compound

The thermodynamically more stable 1-propenyl ether can be obtained by the isomerization of the corresponding allyl ether. This reaction can be catalyzed by various transition metal complexes, particularly those of ruthenium.[14]

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve allyl ethyl ether (1.0 equivalent) in an anhydrous solvent like toluene.

-

Add a ruthenium catalyst, such as a ruthenium-hydrido complex (e.g., 1-5 mol%).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for several hours.

-

Monitor the progress of the reaction by ¹H NMR or GC-MS, observing the disappearance of the allyl signals and the appearance of the propenyl signals.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product, a mixture of (E)- and (Z)-ethyl 1-propenyl ether, can be purified by distillation. The ratio of the isomers is dependent on the specific catalyst and reaction conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 3. This compound | C5H10O | CID 13570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-PROPENYL ETHYL ETHER, (Z)- [drugfuture.com]

- 5. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl propenyl ether | C5H10O | CID 5354319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl-1-propenyl ether [webbook.nist.gov]

- 8. Ethyl propenyl ether, 98%, mixture of cis- and trans-isomers | Fisher Scientific [fishersci.ca]

- 9. ETHYL N-PROPYL ETHER(628-32-0) 13C NMR [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. eurochemsupplies.com [eurochemsupplies.com]

- 13. camachem.com [camachem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 1-propenyl ether (CAS No. 928-55-2), specifically its boiling point and density. This document is intended for an audience of researchers, scientists, and professionals in drug development who require accurate and detailed information for their work.

Core Physical Properties

This compound, also known as 1-ethoxypropene, is a colorless liquid.[1] It is recognized for its applications in organic synthesis and as a monomer in polymerization reactions. An accurate understanding of its physical properties is crucial for its handling, application, and the design of chemical processes.

Quantitative Data Summary

The boiling point and density of this compound have been reported in various sources. The data is summarized in the table below for ease of comparison. It is important to note that the compound exists as a mixture of cis and trans isomers, which may contribute to the observed ranges in boiling points.

| Physical Property | Value | Conditions |

| Boiling Point | 67-76 °C | at standard atmospheric pressure (lit.)[2][3] |

| 70 °C | at standard atmospheric pressure (lit.)[2] | |

| Density | 0.778 g/mL | at 25 °C (lit.)[2][3] |

| 0.78 g/mL | Not specified[1] | |

| 0.982 g/mL | Not specified[4] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized experimental procedures to ensure accuracy and reproducibility. While specific experimental details for this compound are not extensively published, the following are detailed methodologies for these key experiments based on established principles.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.

-

Data Collection: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is dependent on pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

A pycnometer, a flask with a specific volume, is a highly accurate instrument for determining the density of liquids.

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the sample is measured and recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid substance.

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide to (E/Z)-1-Ethoxyprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-propenyl ether, known systematically as 1-ethoxyprop-1-ene. The document details its chemical identity, physicochemical properties, and key synthetic methodologies. It is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the common name "this compound" is formally named 1-ethoxyprop-1-ene according to IUPAC nomenclature.[1] Due to the presence of a double bond, it exists as a mixture of (E) and (Z) stereoisomers.

A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

The cis-isomer is specifically referred to as (Z)-1-ethoxyprop-1-ene, while the trans-isomer is (E)-1-ethoxyprop-1-ene.[3][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. The data generally pertains to the mixture of cis and trans isomers unless otherwise specified.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1][5] |

| CAS Number | 928-55-2 | [1][5] |

| Appearance | Colorless liquid | [7][8] |

| Density | 0.778 g/mL at 25 °C | [9] |

| Boiling Point | 67-76 °C | [9] |

| Refractive Index | 1.398 (n20/D) | [9] |

| Flash Point | -18 °C | [9] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The two most prominent methods are the pyrolysis of the corresponding acetal (B89532) and the transition metal-catalyzed isomerization of allyl ethyl ether. The latter method is often preferred for its high stereoselectivity, yielding predominantly the trans-isomer.

This protocol is based on the highly stereoselective isomerization of allyl ethers to trans-propenyl ethers using a cationic iridium complex.

Reaction:

Allyl ethyl ether → (E)-1-Ethoxyprop-1-ene

Materials:

-

Allyl ethyl ether

-

[Ir(cod)(PMePh₂)₂]PF₆ (Iridium(I)-1,5-cyclooctadiene bis(methyldiphenylphosphine) hexafluorophosphate)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dioxane

-

Hydrogen gas (H₂)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iridium catalyst, [Ir(cod)(PMePh₂)₂]PF₆, in anhydrous THF or dioxane.

-

Activate the catalyst by bubbling hydrogen gas through the solution for a few minutes.

-

Add allyl ethyl ether to the activated catalyst solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by gas chromatography (GC) or ¹H NMR spectroscopy for the disappearance of the allyl signals and the appearance of the propenyl signals.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product, primarily the (E)-isomer of this compound, can be purified by fractional distillation.

This method involves the thermal elimination of ethanol (B145695) from the corresponding acetal, 1,1-diethoxypropane, to yield a mixture of (E) and (Z)-ethyl 1-propenyl ether.

Reaction:

CH₃CH₂CH(OCH₂CH₃)₂ → CH₃CH=CHOCH₂CH₃ + CH₃CH₂OH

Materials:

-

1,1-Diethoxypropane

-

Pumice or sodium bisulfate (NaHSO₄) as a catalyst

-

Tube furnace and distillation apparatus

Procedure:

-

Set up a tube furnace packed with pumice or sodium bisulfate.

-

Heat the tube furnace to the required pyrolysis temperature.

-

Slowly introduce 1,1-diethoxypropane into the heated tube.

-

The vapor-phase pyrolysis will result in the elimination of ethanol and the formation of this compound.

-

The products are passed through a condenser and collected in a cooled receiving flask.

-

The collected liquid will be a mixture of this compound (E/Z isomers), unreacted acetal, and ethanol.

-

The desired product can be isolated and purified by fractional distillation.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow, for instance, through the iridium-catalyzed isomerization of its structural isomer, allyl ethyl ether.

Caption: Workflow for the Iridium-Catalyzed Isomerization of Allyl Ethyl Ether.

This compound is also a useful intermediate in organic synthesis. For example, it can undergo hydrolysis to form propanal and ethanol.

Caption: Acid-Catalyzed Hydrolysis of 1-Ethoxyprop-1-ene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of Ethyl 1-Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of ethyl 1-propenyl ether (1-ethoxypropene), a valuable reagent in organic synthesis. While a singular "discovery" event for this compound is not well-documented, its emergence is intrinsically linked to the broader exploration of vinyl ethers and their synthesis in the early 20th century. This document details the key historical methodologies that paved the way for its preparation, alongside modern, refined protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, consolidating data from various sources.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1][2][3][4] |

| Molecular Weight | 86.13 g/mol | [1][2][3][4] |

| Boiling Point | 67-76 °C | [5] |

| Density | 0.778 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.398 | [1] |

| Flash Point | -18 °C | [5] |

| CAS Number | 928-55-2 | [1][2][3][4] |

Historical Development of Synthesis Methods

The synthesis of this compound did not occur in isolation but was a result of the evolution of synthetic methods for vinyl ethers. The following diagram illustrates the key historical developments that contributed to the preparation of this and related compounds.

Caption: Historical progression of synthetic methodologies for vinyl ethers.

Key Synthesis Methodologies and Experimental Protocols

Three primary historical routes to this compound have been identified: the Reppe process for vinyl ethers in general, the pyrolysis of acetals, and the isomerization of allyl ethers.

The Reppe Synthesis (Vinylation of Alcohols)

Developed by Walter Reppe and his colleagues in the 1930s, this method involves the reaction of alcohols with acetylene under pressure and in the presence of a basic catalyst. While a general method for vinyl ethers, it laid the foundational chemistry for the synthesis of compounds like this compound.

Reaction Mechanism:

Caption: Simplified mechanism of the Reppe vinylation of ethanol (B145695).

Experimental Protocol (General):

-

Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet.

-

Reagents: Ethanol, acetylene, and a basic catalyst such as potassium hydroxide (B78521) or a sodium alkoxide.

-

Procedure:

-

The autoclave is charged with ethanol and the catalyst.

-

The vessel is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with acetylene.

-

The mixture is heated to a temperature typically ranging from 150 to 200°C.

-

The reaction is allowed to proceed for several hours while maintaining the pressure of acetylene.

-

After cooling and depressurization, the reaction mixture is neutralized and the product, ethyl vinyl ether (a precursor that could be isomerized), is isolated by distillation.

-

Pyrolysis of Acetals

The thermal decomposition of acetals represents a more direct, albeit often lower-yielding, historical method for the preparation of vinyl ethers. For this compound, the corresponding acetal (B89532), 1,1-diethoxypropane, would be the starting material.

Reaction:

CH₃CH₂CH(OC₂H₅)₂ → CH₃CH=CHOC₂H₅ + C₂H₅OH

Experimental Protocol (General):

-

Apparatus: A tube furnace packed with a catalyst (e.g., pumice or activated alumina), connected to a condenser and a collection flask.

-

Reagents: 1,1-Diethoxypropane.

-

Procedure:

-

The tube furnace is heated to a high temperature, typically in the range of 300-500°C.

-

1,1-Diethoxypropane is vaporized and passed through the heated tube, often with a stream of inert carrier gas.

-

The products are cooled in the condenser and collected.

-

This compound is then separated from the co-product ethanol and any unreacted starting material by fractional distillation.

-

Isomerization of Allyl Ethers

The rearrangement of allyl ethers to the more thermodynamically stable propenyl ethers is a common and effective synthetic strategy. In this case, allyl ethyl ether is the starting material. This reaction can be catalyzed by strong bases or transition metal complexes.

Reaction Workflow:

Caption: General workflow for the isomerization of allyl ethyl ether.

Experimental Protocol (Base-Catalyzed):

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

Reagents: Allyl ethyl ether, a strong base (e.g., potassium tert-butoxide), and a high-boiling solvent (e.g., dimethyl sulfoxide).

-

Procedure:

-

Allyl ethyl ether and the solvent are added to the flask.

-

The strong base is added portion-wise with stirring.

-

The mixture is heated to a temperature sufficient to promote isomerization (typically >100°C) and refluxed for several hours.

-

The reaction progress is monitored by techniques such as gas chromatography or thin-layer chromatography.

-

Upon completion, the reaction is cooled, quenched with water, and the product is extracted with a suitable organic solvent.

-

The organic layer is dried and the this compound is purified by distillation.

-

Modern Synthesis Approaches

While the historical methods are foundational, modern organic synthesis offers more refined and efficient routes to this compound. One common laboratory-scale synthesis is a variation of the Williamson ether synthesis.

Reaction:

CH₃CH₂Br + HOCH₂CH=CH₂ → CH₃CH₂OCH₂CH=CH₂ (Allyl ethyl ether) → CH₃CH=CHOC₂H₅ (this compound)

Experimental Protocol (Two-Step Modern Synthesis):

-

Step 1: Synthesis of Allyl Ethyl Ether

-

Sodium hydride (as a 60% dispersion in mineral oil) is washed with hexane (B92381) under an inert atmosphere and suspended in dry tetrahydrofuran (B95107) (THF).

-

Allyl alcohol is added dropwise at 0°C.

-

After the evolution of hydrogen ceases, ethyl bromide is added and the mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give crude allyl ethyl ether, which is purified by distillation.

-

-

Step 2: Isomerization to this compound

-

The purified allyl ethyl ether is dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

A catalytic amount of a strong base, like potassium tert-butoxide, is added.

-

The mixture is heated to promote the isomerization.

-

Workup and purification are performed as described in the historical base-catalyzed isomerization protocol.

-

Conclusion

The synthesis of this compound has evolved from the general and often harsh conditions of early vinyl ether chemistry to more specific and controlled modern methodologies. While a precise moment of "discovery" is not apparent, its preparation became feasible through the pioneering work on vinylation by Reppe and the development of fundamental organic reactions like acetal pyrolysis and allyl ether isomerization. Today, this versatile reagent can be synthesized through multiple reliable routes, each with its own advantages, making it readily accessible for its various applications in organic synthesis and materials science.

References

Ethyl 1-Propenyl Ether: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-propenyl ether is a valuable chemical intermediate in organic synthesis. This technical guide provides a concise overview of its key physicochemical properties and a detailed experimental protocol for its synthesis via the isomerization of allyl ethyl ether.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Chemical Formula | C5H10O | [1][2][3][4][5][6] |

| Molecular Weight | 86.13 g/mol | [1][2][3][4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 67-76 °C | [4][7] |

| Density | Approximately 0.778 g/mL at 25 °C | [4][7] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents. | [6] |

| CAS Number | 928-55-2 | [1] |

Synthesis of this compound via Isomerization

This compound can be effectively synthesized through the isomerization of the readily available starting material, allyl ethyl ether. This process is typically catalyzed by transition metal complexes, such as those containing ruthenium or iridium.[7][8] The following protocol is a representative procedure for this transformation.

Experimental Protocol: Isomerization of Allyl Ethyl Ether

Materials:

-

Allyl ethyl ether

-

Ruthenium or Iridium-based catalyst (e.g., (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate)[7]

-

Anhydrous, inert solvent (e.g., toluene (B28343) or dichloromethane)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Quenching agent (e.g., methanol)

-

Solvents for extraction and purification (e.g., diethyl ether, hexane)

Procedure:

-

Reaction Setup: In a glovebox or under a continuous flow of an inert gas, equip a dry Schlenk flask with a magnetic stir bar.

-

Addition of Reagents: Charge the flask with the anhydrous solvent, followed by the allyl ethyl ether and the isomerization catalyst. The catalyst loading is typically low, in the range of mol%.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature to facilitate the isomerization. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy or gas chromatography.

-

Quenching: Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature. Quench the reaction by the slow addition of a small amount of methanol.

-

Workup and Purification: The crude product can be purified by fractional distillation to separate the this compound from the solvent and any remaining starting material. The purity of the final product should be confirmed by analytical methods such as GC-MS or NMR.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the isomerization of allyl ethyl ether.

Caption: Workflow for the synthesis of this compound.

References

- 1. Ethyl-1-propenyl ether [webbook.nist.gov]

- 2. Ethyl-1-propenyl ether (CAS 928-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ethyl propenyl ether | C5H10O | CID 5354319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H10O | CID 13570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eurochemsupplies.com [eurochemsupplies.com]

- 7. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl 1-Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether, a member of the enol ether family, is a versatile reagent and intermediate in organic synthesis. Its reactivity is dominated by the electron-rich carbon-carbon double bond, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and characteristic reactions of this compound, including detailed experimental protocols for key transformations. Spectroscopic data are summarized for aid in characterization, and logical diagrams are provided to illustrate reaction pathways.

Introduction

This compound (also known as 1-ethoxyprop-1-ene) is an organic compound with the chemical formula C₅H₁₀O. It exists as a mixture of (E) and (Z) isomers. The presence of the enol ether functionality, where an alkoxy group is attached to a carbon-carbon double bond, confers unique reactivity upon the molecule. This makes it a valuable building block in various organic syntheses, including cycloadditions, hydrolyses, and addition reactions. This document aims to be a detailed technical resource for professionals utilizing or considering the use of this compound in their research and development endeavors.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the isomerization of allyl ethyl ether and the pyrolysis of propionaldehyde (B47417) diethyl acetal (B89532).

Isomerization of Allyl Ethyl Ether

The isomerization of allyl ethyl ether to this compound is a widely used method that can be catalyzed by various transition metal complexes. Ruthenium and iridium complexes are particularly effective. This method often provides good control over the stereochemistry of the resulting double bond.

Experimental Protocol: Isomerization of Allyl Ethyl Ether [1]

-

Apparatus: A dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

-

Reagents:

-

Allyl ethyl ether

-

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate (B91526) (catalyst)[1]

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)

-

-

Procedure: a. To the reaction vessel, add the iridium catalyst (typically 0.1-1 mol%). b. Add the anhydrous, degassed solvent. c. Add the allyl ethyl ether to the reaction mixture. d. The reaction mixture is heated under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy. e. Upon completion, the solvent is removed under reduced pressure. f. The crude product is purified by fractional distillation to yield this compound as a mixture of (E) and (Z) isomers. The ratio of isomers is dependent on the specific catalyst and reaction conditions used.

Pyrolysis of Propionaldehyde Diethyl Acetal

Another common method for the preparation of this compound is the pyrolysis of the corresponding acetal, propionaldehyde diethyl acetal, over a solid acid catalyst such as pumice or NaHSO₄.[1]

Experimental Protocol: Pyrolysis of Propionaldehyde Diethyl Acetal [1]

-

Apparatus: A pyrolysis apparatus consisting of a tube furnace packed with the catalyst, a dropping funnel for the addition of the acetal, and a collection flask cooled in an ice bath.

-

Reagents:

-

Propionaldehyde diethyl acetal

-

Pumice or anhydrous sodium bisulfate (NaHSO₄) as the catalyst

-

-

Procedure: a. The catalyst is packed into the pyrolysis tube and heated to the desired temperature (typically 300-500 °C) in the tube furnace. b. Propionaldehyde diethyl acetal is added dropwise to the hot catalyst. c. The vaporized products are passed through a condenser and collected in the cooled flask. d. The collected liquid contains this compound, ethanol, and unreacted acetal. e. The product is purified by fractional distillation.

Physical and Chemical Properties

This compound is a colorless, volatile, and flammable liquid with a characteristic ether-like odor.[2] It is sparingly soluble in water but miscible with many organic solvents.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][3] |

| Boiling Point | 67-76 °C | [1] |

| Density | 0.778 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.398 | [1] |

| Flash Point | -18 °C | |

| CAS Number | 928-55-2 | [3] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the nucleophilic character of its carbon-carbon double bond, which is enhanced by the electron-donating ethoxy group.

Hydrolysis

Enol ethers are readily hydrolyzed under acidic conditions to yield a carbonyl compound and an alcohol. The hydrolysis of this compound yields propionaldehyde and ethanol. The reaction proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water.

References

An In-depth Technical Guide to the Identification of cis- and trans-Ethyl 1-Propenyl Ether Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether, a key building block in organic synthesis, exists as a mixture of cis (Z) and trans (E) geometric isomers. The distinct spatial arrangement of these isomers leads to significant differences in their physical and spectroscopic properties. Accurate identification and differentiation of the cis and trans forms are critical for ensuring stereochemical control in synthetic pathways and for the characterization of resulting products. This guide provides a comprehensive overview of the analytical techniques used to distinguish between these two isomers, focusing on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic separation. Detailed experimental protocols and comparative data are presented to facilitate unambiguous isomer identification.

Introduction

This compound (1-ethoxyprop-1-ene) is a versatile reagent utilized in various organic transformations, including cycloaddition reactions and as a protecting group. It is commonly synthesized as a mixture of its cis and trans isomers. The stereochemistry of the double bond significantly influences the molecule's reactivity and the stereochemical outcome of subsequent reactions. Therefore, the ability to separate and unequivocally identify each isomer is of paramount importance in research and development settings. This document outlines the key analytical methodologies for the characterization of cis- and trans-ethyl 1-propenyl ether.

Physical and Spectroscopic Properties

The primary method for separating the cis and trans isomers of this compound is through fractional distillation or preparative-scale gas chromatography[1]. The difference in the physical properties of the isomers, such as boiling point and refractive index, allows for their separation. Spectroscopic techniques, particularly NMR and IR, provide the definitive means of identification.

Physical Properties

| Property | cis (Z)-Ethyl 1-propenyl ether | trans (E)-Ethyl 1-propenyl ether | Mixture (cis and trans) |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol | 86.13 g/mol |

| Boiling Point | 68.2 °C (at 760 mmHg)[2] | 68.2 °C (at 760 mmHg) (estimated)[3] | 67-76 °C[1] |

| Density | 0.775 g/cm³[2] | Data not readily available | 0.778 g/mL at 25 °C[1] |

| Refractive Index | Data not readily available | Data not readily available | n20/D 1.398 (lit.)[1] |

Spectroscopic Data

Spectroscopic analysis is the most reliable method for distinguishing between the cis and trans isomers.

Proton NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers due to the significant difference in the coupling constants (J-values) of the vinylic protons. The Karplus relationship predicts that the vicinal coupling constant for trans protons (dihedral angle of ~180°) will be significantly larger than that for cis protons (dihedral angle of ~0°).

| Proton Assignment | cis (Z)-Isomer Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) | trans (E)-Isomer Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| CH₃-CH= | ~1.55 (dd, J ≈ 6.8, 1.5) | ~1.53 (dd, J ≈ 6.8, 1.5) |

| =CH-CH₃ | ~4.35 (dq, J ≈ 6.8, 6.8) | ~4.78 (dq, J ≈ 6.8, 12.3) |

| =CH-O- | ~5.90 (dq, J ≈ 6.8, 1.5) | ~6.25 (dq, J ≈ 12.3, 1.5) |

| -O-CH₂-CH₃ | ~3.75 (q, J ≈ 7.0) | ~3.78 (q, J ≈ 7.0) |

| -O-CH₂-CH₃ | ~1.25 (t, J ≈ 7.0) | ~1.28 (t, J ≈ 7.0) |

| J (vinylic) | Jcis ≈ 6.8 Hz | Jtrans ≈ 12.3 Hz |

Note: The presented chemical shifts are estimations based on typical values for vinyl ethers and related structures. The key differentiating feature is the coupling constant between the vinylic protons.

Carbon NMR can also be used for isomer identification, with slight differences in the chemical shifts of the olefinic carbons.

| Carbon Assignment | cis (Z)-Isomer Chemical Shift (δ, ppm) | trans (E)-Isomer Chemical Shift (δ, ppm) |

| CH₃-CH= | ~9.5 | ~9.8 |

| =CH-CH₃ | ~99.5 | ~105.0 |

| =CH-O- | ~145.0 | ~148.5 |

| -O-CH₂-CH₃ | ~64.0 | ~64.2 |

| -O-CH₂-CH₃ | ~15.0 | ~15.2 |

Note: These are predicted values and should be confirmed with experimental data.

IR spectroscopy can differentiate between cis and trans isomers based on the C-H out-of-plane bending vibrations of the vinylic protons. Trans isomers typically show a strong absorption band around 965 cm⁻¹, which is absent in the cis isomer. The C=C stretching frequency can also differ slightly between the two isomers.

| Vibrational Mode | cis (Z)-Isomer (cm⁻¹) | trans (E)-Isomer (cm⁻¹) |

| =C-H out-of-plane bend | Absent | ~965 (strong) |

| C=C stretch | ~1665 | ~1675 |

| C-O-C stretch | ~1200-1250 | ~1200-1250 |

Experimental Protocols

Separation of cis and trans Isomers by Preparative Gas Chromatography

Objective: To separate the cis and trans isomers of this compound from a mixture.

Instrumentation:

-

Preparative Gas Chromatograph equipped with a thermal conductivity detector (TCD).

-

Column: A non-polar or semi-polar capillary or packed column suitable for separating alkene isomers (e.g., a column with a polyethylene (B3416737) glycol or similar stationary phase).

-

Carrier Gas: Helium or Nitrogen.

-

Collection traps cooled with liquid nitrogen or a dry ice/acetone bath.

Methodology:

-

Sample Preparation: The neat mixture of this compound isomers is used.

-

Injection: Inject a small volume of the isomer mixture into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: 150 °C

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.

-

Detector Temperature: 180 °C

-

Carrier Gas Flow Rate: Optimized for the best separation, typically around 20-30 mL/min for a packed column.

-

-

Collection: As each isomer elutes from the column and is detected by the TCD, the effluent is passed through a cooled trap to condense and collect the purified isomer. The retention times for the cis and trans isomers will be different, allowing for their separate collection. Generally, the cis isomer will have a shorter retention time on non-polar columns.

-

Analysis: The purity of the collected fractions should be confirmed by analytical GC-MS or NMR spectroscopy.

Isomer Identification by NMR Spectroscopy

Objective: To identify the collected cis and trans isomers using ¹H NMR spectroscopy.

Instrumentation:

-

NMR Spectrometer (300 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

Internal standard (e.g., Tetramethylsilane, TMS).

Methodology:

-

Sample Preparation: Prepare a solution of each collected isomer (approximately 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Measure the chemical shifts (δ) relative to TMS.

-

Determine the coupling constants (J) for the vinylic protons.

-

The isomer exhibiting a vinylic proton-proton coupling constant of approximately 12-18 Hz is identified as the trans isomer.

-

The isomer with a vinylic proton-proton coupling constant of approximately 6-12 Hz is identified as the cis isomer.

-

Visualization of the Identification Workflow

The logical process for separating and identifying the cis and trans isomers of this compound can be visualized as follows:

Caption: Workflow for the separation and identification of cis- and trans-ethyl 1-propenyl ether.

Conclusion

The unambiguous identification of cis and trans isomers of this compound is essential for stereocontrolled synthesis and accurate product characterization. A combination of chromatographic separation and spectroscopic analysis provides a robust methodology for this purpose. ¹H NMR spectroscopy, with its characteristic vinylic coupling constants, serves as the primary tool for definitive isomer assignment. This guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to confidently identify and differentiate these important chemical isomers.

References

Methodological & Application

Synthesis of Ethyl 1-Propenyl Ether: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether is a valuable reagent in organic synthesis, serving as a key intermediate in the formation of various organic compounds. This document provides detailed experimental protocols for two effective methods of its synthesis: the elimination reaction from acetaldehyde (B116499) diethyl acetal (B89532) and the stereoselective isomerization of allyl ethyl ether. This guide includes comprehensive procedural details, quantitative data summaries, and visual representations of the experimental workflows to ensure reproducibility and aid in laboratory practice.

Introduction

This compound (CH₃CH=CHOC₂H₅) is a colorless, flammable liquid with significant applications in organic chemistry. It is utilized in cycloaddition reactions, as an acyl anion equivalent, and in the synthesis of α,β-unsaturated aldehydes. The control over its cis- and trans-isomers is crucial for stereoselective synthesis. This application note details two distinct and reliable methods for its preparation in a laboratory setting.

Data Presentation

Method 1: Elimination from Acetaldehyde Diethyl Acetal

This method involves the acid-catalyzed elimination of ethanol (B145695) from acetaldehyde diethyl acetal. The yield of this compound is highly dependent on the choice of catalyst and reaction conditions. A summary of yields obtained using various catalysts is presented below[1].

| Catalyst System | Reagents | Yield (%) |

| p-toluenesulfonic acid / di-2-ethylhexylamine | 800 g acetaldehyde diethyl acetal, 0.57 g p-toluenesulfonic acid, 1.13 g di-2-ethylhexylamine | 98.2 |

| p-toluenesulfonic acid / diamylamine | 800 g acetaldehyde diethyl acetal, 0.57 g p-toluenesulfonic acid, 0.75 g diamylamine | 97.8 |

| p-toluenesulfonic acid / tri-n-butylamine | 800 g acetaldehyde diethyl acetal, 0.28 g p-toluenesulfonic acid, 0.44 g tri-n-butylamine | 96.9 |

| p-toluenesulfonic acid (alone) | 800 g acetaldehyde diethyl acetal, 0.57 g p-toluenesulfonic acid | 34.0 |

Method 2: Isomerization of Allyl Ethyl Ether

This method provides a highly stereoselective route to the trans-isomer of this compound. The use of a specific iridium catalyst allows for high yields and excellent stereoselectivity[2].

| Catalyst | Substrate | Solvent | Yield (%) | Stereoselectivity (trans) |

| [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ | Allyl ethyl ether | Tetrahydrofuran (B95107) or Dioxane | ≥ 95 | ≥ 97 |

Experimental Protocols

Method 1: Synthesis of this compound via Elimination from Acetaldehyde Diethyl Acetal

This protocol is adapted from a patented procedure and is optimized for high yield[1].

Materials:

-

Acetaldehyde diethyl acetal (800 g)

-

p-toluenesulfonic acid (0.57 g)

-

di-2-ethylhexylamine (1.13 g)

-

2-liter round-bottomed flask

-

Distillation column (24 theoretical plates)

-

Heating mantle

-

Receiving flask

Procedure:

-

To a 2-liter round-bottomed flask, add 800 g of acetaldehyde diethyl acetal, 0.57 g of p-toluenesulfonic acid, and 1.13 g of di-2-ethylhexylamine.

-

Fit the flask with a distillation column (24 theoretical plates) and a distillation head with a condenser and receiving flask.

-

Heat the mixture. The acetal cleavage will commence, liberating ethanol and this compound.

-

Distill off the reaction products at a reflux ratio of 3:1 and atmospheric pressure (1013 mbar). The temperature at the head of the column should be maintained between 67°C and 70°C.

-

Continue the distillation until the bottom temperature reaches 220°C.

-

The distillate will contain the desired this compound and ethanol. Further purification can be achieved by fractional distillation.

Expected Yield: Approximately 98.2% of the theoretical yield based on the starting acetal.

Method 2: Stereoselective Synthesis of trans-Ethyl 1-Propenyl Ether via Isomerization of Allyl Ethyl Ether

This protocol is based on a reported highly stereoselective isomerization method[2].

Materials:

-

Allyl ethyl ether

-

[Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ (Iridium catalyst)

-

Anhydrous tetrahydrofuran (THF) or dioxane

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the iridium catalyst, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, in anhydrous tetrahydrofuran or dioxane.

-

Activate the catalyst by bubbling hydrogen gas through the solution or by a suitable activation method as per literature recommendations for this type of catalyst.

-

Add allyl ethyl ether to the activated catalyst solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete (typically when the starting material is consumed), the catalyst can be removed by filtration through a short plug of silica (B1680970) gel.

-

The solvent is then removed under reduced pressure to yield the crude trans-ethyl 1-propenyl ether.

-

Further purification, if necessary, can be performed by distillation.

Expected Yield: ≥ 95% with a stereoselectivity of ≥ 97% for the trans-isomer.

Mandatory Visualization

References

- 1. US5354911A - Process for the preparation of unsaturated ethers - Google Patents [patents.google.com]

- 2. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Ethyl 1-Propenyl Ether as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the various protecting groups for hydroxyl moieties, the ethyl 1-propenyl (EPE) ether offers a valuable combination of stability and mild cleavage conditions. As a type of vinyl ether, the EPE group is readily introduced under acidic catalysis and is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides. Its removal is typically accomplished under mild acidic conditions, ensuring the preservation of other sensitive functionalities within a complex molecular architecture.

These application notes provide a comprehensive overview of the use of ethyl 1-propenyl ether as a protecting group for alcohols, including detailed experimental protocols and quantitative data to facilitate its implementation in research and development settings.

Data Presentation: Reaction Conditions and Yields

While specific data for the protection of a wide range of alcohols with this compound is not extensively documented in single sources, the closely related and structurally analogous ethoxyethyl (EE) ether protecting group provides a reliable proxy for expected conditions and outcomes. The following tables summarize typical reaction conditions and yields for the protection of various alcohols with vinyl ethers and their subsequent deprotection.

Table 1: Protection of Alcohols with Ethyl Vinyl Ether (Analogous to this compound)

| Substrate (Alcohol Type) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol (D-Glucal) | Pyridinium (B92312) p-toluenesulfonate (PPTS) | Dichloromethane (B109758) (DCM) | Room Temp. | 2 | 95 | [1] |

| Primary Alcohol (Generic) | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temp. | 1-4 | >90 | General Protocol |

| Secondary Alcohol (D-Galactal) | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | 2 | 92 | [1] |

| Secondary Alcohol (Generic) | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | 2-6 | >90 | General Protocol |

| Phenol (Generic) | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | 1-3 | >90 | General Protocol |

Table 2: Deprotection of this compound Protected Alcohols

| Substrate (Protected Alcohol) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Protected D-Glucal derivative | 20% Acetic Acid (aq) | Tetrahydrofuran (B95107) (THF) | Room Temp. | 12 (overnight) | High | [1] |

| Protected Glycal | 10% Acetic Acid-d4 | Methanol-d4 | 50 | 0.75-2 | Quantitative | [1] |

| General Primary/Secondary Alcohol | 1 M HCl | Tetrahydrofuran (THF) | Room Temp. | 0.5-2 | >90 | General Protocol |

| General Primary/Secondary Alcohol | Acetic Acid/THF/H₂O (2:1:1) | - | Room Temp. | 2-8 | >90 | General Protocol |

| Phenol Derivative | Dilute Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 0.5-1 | >90 | General Protocol |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

Materials:

-

Primary alcohol

-

This compound (cis/trans mixture)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5-2.0 equiv).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equiv) or p-toluenesulfonic acid (p-TsOH, 0.02-0.05 equiv) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of an this compound Protected Alcohol

Materials:

-

This compound protected alcohol

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or a mixture of acetic acid, THF, and water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the this compound protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

To the stirred solution, add a catalytic amount of a protic acid. For example, add 1 M HCl dropwise until the pH is approximately 2-3, or use a pre-mixed solution of acetic acid/THF/water (e.g., 2:1:1 v/v).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 30 minutes to a few hours.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the deprotected alcohol.

-

Purify the crude product by flash column chromatography if necessary.

Visualizations

Reaction Mechanisms and Workflow

The following diagrams illustrate the chemical pathways and a general workflow for the use of this compound as a protecting group.

Caption: Mechanism of alcohol protection with this compound.

Caption: Mechanism of acidic deprotection of the EPE group.

Caption: General workflow for using EPE as a protecting group.

References

Applications of Ethyl 1-Propenyl Ether in Polymer Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-propenyl ether (EPE) is a versatile monomer that serves as a valuable building block in the field of polymer chemistry. As a β-substituted vinyl ether, its reactivity in cationic polymerization, particularly living cationic polymerization, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. These polymers, collectively known as poly(this compound) (PEPE), and copolymers incorporating EPE, exhibit a range of properties that make them suitable for diverse applications, including specialty coatings, adhesives, and as modifiers for other polymer systems. This document provides a detailed overview of the applications of EPE in polymer chemistry, complete with experimental protocols and quantitative data to guide researchers in this area.

Key Applications

The primary application of this compound in polymer chemistry lies in its use as a monomer for cationic polymerization. This process allows for the creation of polymers with unique architectures and functionalities.

-

Synthesis of Novel Polymers: EPE can be polymerized to form poly(ethyl-1-propenyl ether), a polymer with potential applications in coatings, lacquers, and surgical adhesives.[1]

-

Resin Modification: It is utilized as a modifier for polystyrene and alkyd resins, enhancing their properties for specific applications.

-

Plasticizer: EPE can act as a plasticizer for nitrocellulose and other plastics.

-

Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including plasticizers and other auxiliaries.[1]

-

Living Cationic Polymerization: EPE is a suitable monomer for living cationic polymerization, a technique that allows for the synthesis of polymers with precisely controlled molecular weights and narrow polydispersity indices. This control is crucial for creating advanced materials with tailored properties. Research by Sawamoto, Higashimura, and others has demonstrated the successful living cationic polymerization of both cis- and trans-isomers of ethyl propenyl ether.

-

Block Copolymer Synthesis: The living nature of EPE polymerization enables the sequential addition of other monomers to create well-defined block copolymers. For instance, block copolymers of EPE and isobutyl vinyl ether have been synthesized, opening possibilities for materials with combined properties from each block.

Experimental Protocols

The following sections provide detailed methodologies for the cationic polymerization of this compound, based on established literature.

Protocol 1: Living Cationic Polymerization of this compound with HI/I₂ Initiator System

This protocol is adapted from the pioneering work on living cationic polymerization of vinyl ethers.

Materials:

-

This compound (EPE), purified by distillation over calcium hydride.

-

Toluene (B28343), dried and distilled.

-

Hydrogen iodide (HI), used as a solution in a nonpolar solvent (e.g., n-hexane).

-

Iodine (I₂).

-

Methanol, for quenching the polymerization.

Procedure:

-

Under a dry nitrogen atmosphere, a glass reactor equipped with a magnetic stirrer is charged with dried toluene.

-

The reactor is cooled to the desired temperature (e.g., -40 °C) in a suitable bath.

-

A known amount of this compound is added to the reactor.

-

The initiator, a solution of hydrogen iodide in n-hexane, is added to the monomer solution to initiate the polymerization.

-

A small amount of iodine is added to stabilize the propagating carbocation and ensure a living process.

-

The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor monomer conversion and polymer molecular weight.

-

The polymerization is terminated by the addition of prechilled methanol.

-

The resulting polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Protocol 2: Living Cationic Polymerization of a Functionalized Propenyl Ether

This protocol is based on the polymerization of a silyl-protected propenyl ether and can be adapted for other functionalized propenyl ethers.[2]

Materials:

-

Functionalized propenyl ether monomer (e.g., tert-butyldiphenylsiloxybutyl propenyl ether).[2]

-

1-(Isobutoxy)ethyl acetate (B1210297) (IBEA) as the initiator.

-

Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅).

-

Tin tetrachloride (SnCl₄) as a Lewis acid activator.[2]

-

Toluene, dried and distilled.

-

Ethyl acetate (AcOEt) as an additive.[2]

-

Methanol, for quenching.

Procedure:

-

A thoroughly dried glass reactor is charged with toluene and ethyl acetate under a nitrogen atmosphere.

-

The reactor is cooled to -80 °C.[2]

-

The initiator system components (IBEA, Et₁.₅AlCl₁.₅, and SnCl₄) are added sequentially to the cooled solvent.[2]

-

The functionalized propenyl ether monomer is then added to start the polymerization.

-

The reaction mixture is stirred at -80 °C for the specified duration.[2]

-

The polymerization is quenched with prechilled methanol.

-

The polymer is isolated by evaporation of the solvent and subsequent drying under vacuum.

Quantitative Data from Polymerization Experiments

The following tables summarize quantitative data from representative living cationic polymerization experiments of propenyl ethers.

Table 1: Living Cationic Polymerization of a Silyl-Protected Propenyl Ether at -80 °C [2]

| Monomer | Initiator System | [Monomer]₀ (M) | [IBEA]₀ (mM) | [Et₁.₅AlCl₁.₅]₀ (mM) | [SnCl₄]₀ (mM) | [AcOEt]₀ (M) | Mₙ ( g/mol ) | Mₙ/Mₙ |

| TBDPSBPE | IBEA/Et₁.₅AlCl₁.₅/SnCl₄ | 0.6 | 4.0 | 4.0 | 5.0 | 1.0 | 12,900 | 1.22 |

TBDPSBPE: tert-butyldiphenylsiloxybutyl propenyl ether

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: General mechanism of cationic polymerization of this compound.

Caption: Experimental workflow for the living cationic polymerization of a propenyl ether.

References

Application Notes and Protocols: Ethyl 1-Propenyl Ether in Diels-Alder and Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction